
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 2-bromoacetone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Major Products Formed
The major products formed from reactions involving 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphoranylidene derivatives .
Aplicaciones Científicas De Investigación
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- involves the formation of a phosphoranylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the compound reacts with carbonyl compounds to form alkenes through the formation of a betaine intermediate .
Comparación Con Compuestos Similares
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Methyl (triphenylphosphoranylidene)acetate: Contains an ester group instead of a ketone.
Uniqueness
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- is unique due to its specific reactivity and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
26487-95-6 |
|---|---|
Fórmula molecular |
C21H18BrOP |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
1-bromo-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H18BrOP/c1-17(23)21(22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
XBBPVGNCZVUDQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


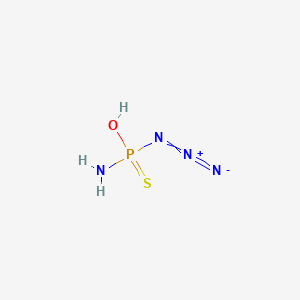
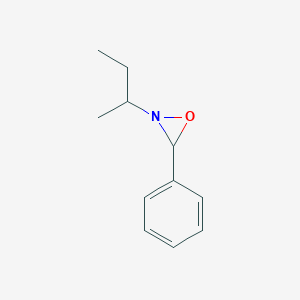

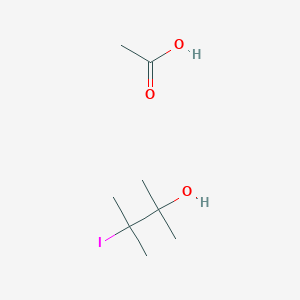


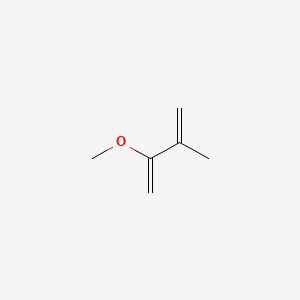
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
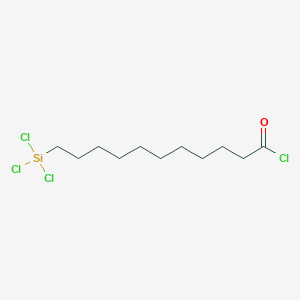
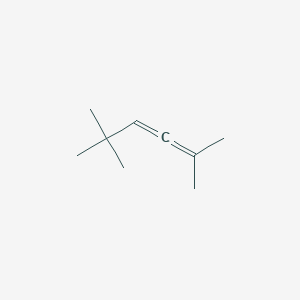
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
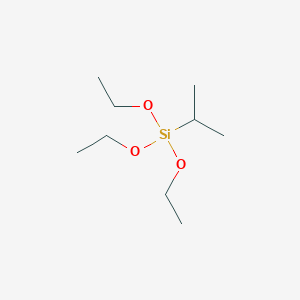
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
